4-((((Pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid can be synthesized using a condensation reaction with HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as a condensing agent []. This method provides a more stable and efficient alternative to the previously used N,N'-carbonyldiimidazole [].
The synthetic pathway involves reacting 4-(aminomethyl)benzoic acid with (pyridin-3-ylmethoxy)carbonyl chloride in the presence of HBTU and a base []. The reaction mixture is then worked up and purified to yield the target compound.
The molecular structure of 4-((((pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid has been confirmed by X-ray diffraction studies []. The compound crystallizes in a specific space group, and its crystal structure reveals details about its bond lengths, bond angles, and intermolecular interactions.
While the specific mechanism of action of 4-((((pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid itself hasn't been extensively studied, its derivative, Chidamide, functions by inhibiting histone deacetylases (HDACs) [].
HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene repression. By inhibiting HDACs, Chidamide promotes histone acetylation, relaxing chromatin structure and potentially reactivating the expression of tumor suppressor genes [].
The primary application of 4-((((pyridin-3-ylmethoxy)carbonyl)amino)methyl)benzoic acid is as a crucial building block in the synthesis of Chidamide []. Chidamide exhibits potent antitumor activity and is being investigated for its potential in treating various cancers, including lymphoma, multiple myeloma, and breast cancer [].
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: